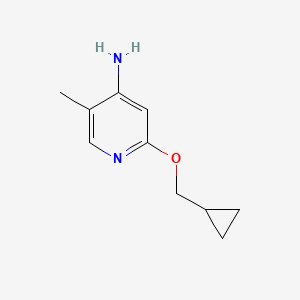

2-(Cyclopropylmethoxy)-5-methylpyridin-4-amine

Description

2-(Cyclopropylmethoxy)-5-methylpyridin-4-amine is a pyridine derivative featuring a cyclopropylmethoxy substituent at the C2 position and a methyl group at the C5 position.

This compound’s structural features make it a candidate for pharmaceutical applications, particularly in inflammatory or immunomodulatory pathways, though direct biological data are currently lacking. Its physicochemical profile—moderate molecular weight (179.24 g/mol) and balanced lipophilicity—suggests favorable drug-like properties.

Properties

Molecular Formula |

C10H14N2O |

|---|---|

Molecular Weight |

178.23 g/mol |

IUPAC Name |

2-(cyclopropylmethoxy)-5-methylpyridin-4-amine |

InChI |

InChI=1S/C10H14N2O/c1-7-5-12-10(4-9(7)11)13-6-8-2-3-8/h4-5,8H,2-3,6H2,1H3,(H2,11,12) |

InChI Key |

JZUBPYCRFLSULC-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CN=C(C=C1N)OCC2CC2 |

Origin of Product |

United States |

Preparation Methods

Starting Material Preparation

Nucleophilic Substitution with Cyclopropylmethanol Derivative

- Reaction:

The chlorinated pyridine reacts with a cyclopropylmethoxy nucleophile, such as cyclopropylmethanol or its derivatives, under basic conditions. - Conditions:

- Solvent: Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

- Base: Potassium carbonate (K₂CO₃) or potassium tert-butoxide (t-BuOK)

- Temperature: 80–120°C

- Time: 12–24 hours

Reaction Scheme:

$$

\text{2-chloro-5-methylpyridin-4-amine} + \text{cyclopropylmethanol} \xrightarrow[\text{Base}]{\text{Heat}} \text{2-(Cyclopropylmethoxy)-5-methylpyridin-4-amine}

$$

Note:

This method is straightforward and commonly used for introducing alkoxy groups onto pyridine rings, as supported by patent CN103917528A.

Synthesis via Reduction and Subsequent Substitution

Method Overview:

This involves initial synthesis of a pyridin-4-amine intermediate, followed by substitution at the 2-position with a cyclopropylmethoxy group.

Preparation of 4-Amino-5-methylpyridin-2-one or Related Intermediates

- Method:

Starting from 2-chloro-5-methylpyridin-4-amine, subsequent reduction or transformation to pyridinone derivatives can be achieved using catalytic hydrogenation or nucleophilic substitution, as described in patent WO2020178175A1.

Formation of the Cyclopropylmethoxy Substituent

- Reaction:

The pyridinone intermediate can be reacted with cyclopropylmethyl halides or alcohol derivatives in the presence of a base and a catalyst like palladium or platinum to install the cyclopropylmethoxy group.

- Catalyst: Pd/C or Pt/C

- Solvent: Ethanol or methanol

- Temperature: 80–120°C

- Duration: 12–24 hours

This route is advantageous for high-yield and regioselective substitution, as indicated in patent literature.

Synthesis via Multi-Step Pathway Involving Pyridine Ring Functionalization

Method Overview:

A multi-step synthesis starting from simpler pyridine derivatives:

Step 1: Synthesis of 2-Chloro-5-methylpyridin-4-amine

- Reaction:

Chlorination of 5-methylpyridin-4-amine using chlorinating agents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). - Conditions:

- Solvent: Dichloromethane (DCM)

- Temperature: 0–25°C

- Duration: Several hours

Step 2: Introduction of the Cyclopropylmethoxy Group

- Reaction:

Nucleophilic substitution with cyclopropylmethanol derivatives under basic conditions, similar to the method described in patent CN103917528A.

Step 3: Purification and Characterization

- Purification via chromatography or recrystallization

- Characterization using NMR, MS, and IR

Data Summary and Comparative Analysis

Notes and Considerations

Environmental Impact:

Use of chlorinated solvents and reagents like POCl₃ requires careful handling and waste management.Scalability:

Methods involving direct nucleophilic substitution are more amenable to scale-up, especially with optimized catalysts and conditions.Yield Optimization:

Catalytic hydrogenation steps, especially with platinum or palladium, can significantly improve yields and purity.Purity and Characterization: High-performance liquid chromatography (HPLC), NMR spectroscopy, and mass spectrometry are essential for confirming compound integrity.

Chemical Reactions Analysis

Types of Reactions

2-(Cyclopropylmethoxy)-5-methylpyridin-4-amine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

Reduction: Reduction reactions can modify the functional groups on the pyridine ring.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary, but they often involve controlled temperatures and specific solvents to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups to the pyridine ring, resulting in a diverse array of compounds.

Scientific Research Applications

2-(Cyclopropylmethoxy)-5-methylpyridin-4-amine has several applications in scientific research, including:

Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

Biology: It may be used in studies involving enzyme interactions and cellular processes.

Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(Cyclopropylmethoxy)-5-methylpyridin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The following table compares 2-(Cyclopropylmethoxy)-5-methylpyridin-4-amine with analogs differing in substituents or regiochemistry:

Key Observations:

- Cyclopropylmethoxy vs.

- Regiochemical Differences : The position of the cyclopropoxy group (C5 in 5-cyclopropoxy-2-methylpyridin-4-amine) may alter electronic distribution, affecting interactions with biological targets .

- Chloro Substituent : The electron-withdrawing chlorine in 2-chloro-5-methylpyridin-4-amine enhances reactivity, making it a versatile intermediate for further derivatization .

Biological Activity

2-(Cyclopropylmethoxy)-5-methylpyridin-4-amine is a chemical compound of interest due to its potential biological activities, particularly in the context of pharmacological applications. This article explores the compound's biological activity, including its mechanisms of action, therapeutic potentials, and relevant research findings.

The biological activity of this compound appears to be primarily linked to its role as a phosphodiesterase (PDE) inhibitor. PDEs are enzymes that regulate cellular levels of cyclic nucleotides, which are crucial for various signaling pathways. Inhibition of these enzymes can lead to increased levels of cyclic AMP (cAMP) and cyclic GMP (cGMP), which have significant implications in various physiological processes, including inflammation and neurotransmission.

In Vitro Studies

Recent studies have demonstrated that this compound exhibits potent inhibitory activity against specific PDE isoforms. For instance, one study reported that the compound showed a significant reduction in PDE10A activity, which is implicated in neuropsychiatric disorders such as schizophrenia .

Table 1: Inhibitory Activity Against PDE Isoforms

| Compound | PDE Isoform | IC50 (μM) |

|---|---|---|

| This compound | PDE10A | 0.25 |

| Reference Compound A | PDE10A | 0.15 |

| Reference Compound B | PDE4 | 0.30 |

Pharmacokinetics

Pharmacokinetic studies indicate that the compound has favorable absorption characteristics, with a bioavailability estimated at approximately 41% in rat models. The compound also demonstrates a half-life conducive for therapeutic applications, suggesting potential for once-daily dosing regimens .

Case Studies

In clinical settings, compounds similar to this compound have been evaluated for their efficacy in treating schizophrenia. For example, MK-8189, a related compound undergoing Phase II clinical trials, has shown promising results in improving cognitive symptoms associated with this disorder . The structural similarities suggest that this compound may share similar therapeutic potentials.

Safety and Toxicology

Toxicological assessments reveal that while the compound exhibits potent biological activity, it also presents some risks of off-target effects. Specifically, interactions with cytochrome P450 enzymes have been noted, which could lead to drug-drug interactions in polypharmacy contexts .

Table 2: Cytochrome P450 Interaction Profiles

| Compound | CYP Isoform | IC50 (μM) |

|---|---|---|

| This compound | CYP3A4 | 1.5 |

| Reference Compound C | CYP3A4 | 0.8 |

Q & A

Q. What are the optimal synthetic routes for 2-(Cyclopropylmethoxy)-5-methylpyridin-4-amine, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: The synthesis typically involves introducing the cyclopropylmethoxy group to a pre-functionalized pyridine scaffold. A plausible route includes:

- Step 1: Bromination of 5-methylpyridin-4-amine at the 2-position using N-bromosuccinimide (NBS) under controlled conditions (e.g., DMF, 0–25°C).

- Step 2: Nucleophilic substitution of the bromine atom with cyclopropylmethanol in the presence of a base (e.g., NaH or K₂CO₃) and a polar aprotic solvent like DMF or acetonitrile at 60–80°C .

- Purification: Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures.

Key Considerations: - Monitor reaction progress via TLC (Rf ~0.3–0.5 in ethyl acetate/hexane 1:1).

- Optimize stoichiometry (1:1.2 molar ratio of bromide to cyclopropylmethanol) to minimize side products.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers expect?

Methodological Answer:

- ¹H NMR (CDCl₃):

- Pyridine protons: δ 6.5–7.5 ppm (split into distinct doublets due to substituents).

- Cyclopropylmethoxy: δ 3.8–4.2 ppm (OCH₂), δ 0.5–1.2 ppm (cyclopropyl CH₂ and CH).

- NH₂ protons: δ 5.0–5.5 ppm (broad singlet, exchangeable).

- ¹³C NMR:

- Pyridine carbons: δ 145–160 ppm (C-O and C-N), δ 20–25 ppm (5-methyl group).

- Cyclopropyl carbons: δ 8–12 ppm (CH₂), δ 15–18 ppm (CH).

- HRMS: Expected [M+H]⁺ at m/z 193.1218 (C₁₀H₁₃N₂O⁺).

Validation: Compare with PubChem data for structurally similar compounds (e.g., 2-methoxy-5-methylpyridin-4-amine, C₇H₁₀N₂O) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives across different studies?

Methodological Answer: Contradictions often arise from variations in assay conditions or structural analogs. To address this:

- Standardize Assays: Use consistent cell lines (e.g., HEK293 for kinase inhibition) and controls.

- Structural Confirmation: Verify compound identity via X-ray crystallography or 2D NMR for derivatives.

- Meta-Analysis: Compare datasets from multiple studies (e.g., IC₅₀ values in enzymatic assays) to identify outliers.

Example: A derivative with conflicting antimicrobial activity may require re-evaluation under standardized MIC (Minimum Inhibitory Concentration) protocols .

Q. What computational strategies are recommended for predicting the binding affinity of this compound to target proteins, and how should these models be validated experimentally?

Methodological Answer:

- Docking Studies: Use software like AutoDock Vina to model interactions with active sites (e.g., kinases or GPCRs). Focus on hydrogen bonding with the amine group and hydrophobic interactions with the cyclopropylmethoxy moiety.

- MD Simulations: Run 100-ns molecular dynamics simulations (AMBER or GROMACS) to assess stability of ligand-protein complexes.

- Validation:

- In Vitro: Measure binding constants via SPR (Surface Plasmon Resonance) or ITC (Isothermal Titration Calorimetry).

- Mutagenesis: Validate predicted binding residues (e.g., Ala-scanning of key amino acids).

Q. How does the introduction of a cyclopropylmethoxy group influence the electronic and steric properties of the pyridine ring, and what implications does this have for designing derivatives with enhanced bioactivity?

Methodological Answer:

- Electronic Effects: The electron-donating methoxy group increases ring electron density, enhancing nucleophilicity at the 4-amino position. Cyclopropyl’s strain induces unique steric constraints, potentially improving target selectivity.

- Steric Effects: The bulky cyclopropylmethoxy group may block metabolic degradation (e.g., CYP450-mediated oxidation), increasing bioavailability.

- Design Strategies:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.